1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with imidazole-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the thiophene ring can participate in π-π interactions .
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one
Comparison: 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical properties and reactivity.
Biological Activity
1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a compound that combines the structural features of an imidazole ring with a bromothiophene moiety. This unique combination gives rise to a variety of potential biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is C8H8BrN3S, and it has a molecular weight of approximately 258.14 g/mol .
Structural Characteristics
The structure of this compound is characterized by:
- Imidazole Ring : Known for its biological significance and presence in many pharmacologically active compounds.
- Bromothiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Studies have shown that compounds containing imidazole and thiophene rings can interact with various cellular targets, including kinases, which are crucial in cancer signaling pathways. The binding affinity of this compound to these targets suggests its potential as an anticancer agent. For instance, investigations have indicated that similar compounds can inhibit cancer cell proliferation by interfering with signal transduction pathways.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. Research on related imidazole derivatives has shown promising results in reducing inflammation through various mechanisms, including the inhibition of NF-kB signaling pathways .
3. Antiviral Activity
Emerging studies suggest that the compound may possess antiviral properties. Compounds with similar structures have demonstrated efficacy against several viruses by inhibiting viral replication processes. The mechanism often involves interference with viral RNA synthesis or blocking viral entry into host cells .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-1-methyl-1H-imidazol-2-amine | Imidazole ring with a bromine substituent | Primarily studied for antimicrobial properties |
N-(5-bromothiophen-2-yl)methyl)-1-methylpyrazol-3-amines | Contains pyrazole instead of imidazole | Explored for anti-inflammatory properties |
5-Bromothiophene | Basic thiophene structure | Lacks imidazole functionality; mainly used in material science applications |
The uniqueness of this compound lies in its dual functionality, which enhances its pharmacological properties compared to compounds that possess only one of these features.
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with this compound:
Case Study 1: Anticancer Mechanism
A study investigated the effects of related imidazole derivatives on human cancer cell lines, revealing that these compounds could induce apoptosis through caspase activation pathways. The findings suggest that this compound may exhibit similar mechanisms due to its structural characteristics .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of imidazole derivatives, demonstrating their ability to inhibit IL-6 production in macrophages. This study provides insight into how this compound might modulate inflammatory responses .
Properties
Molecular Formula |
C8H8BrN3S |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
IALWCMNGQRUUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC=C(S2)Br |
Origin of Product |
United States |
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